molecular formula C8H2BrN3O2 B3049438 4-Bromo-5-nitro-phthalonitrile CAS No. 206268-72-6

4-Bromo-5-nitro-phthalonitrile

Cat. No.: B3049438
CAS No.: 206268-72-6
M. Wt: 252.02 g/mol
InChI Key: PZOBMISAMQBXIY-UHFFFAOYSA-N
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Description

4-Bromo-5-nitro-phthalonitrile is a chemical compound that has been used in the synthesis of various substituted phthalonitriles . These phthalonitriles contain a 2-cyclohexylphenol fragment and nitro- or 1-benzotriazolyl groups . They have been synthesized using 4-bromo-5-nitro- and 4,5-dichlorophthalonitriles .


Synthesis Analysis

The synthesis of this compound involves a stepwise nucleophilic substitution of bromine and nitro group . This high reactivity and different mobilities of the leaving groups (bromo and nitro) in aromatic nucleophilic substitution reactions offer new opportunities for the synthesis of substituted phthalonitriles and then various heterocyclic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound include the synthesis of substituted phthalonitriles . These reactions involve the replacement of the bromine atom in 4-bromo-5-nitrophthalonitrile with 2-cyclohexylphenol moieties in aqueous DMF .

Scientific Research Applications

Reactivity and Synthesis Applications

4-Bromo-5-nitro-phthalonitrile exhibits high reactivity, making it a valuable compound in aromatic nucleophilic substitution reactions. This reactivity provides new opportunities for the synthesis of various heterocyclic compounds and substituted phthalonitriles (Abramov et al., 2000).

Formation of Phthalocyanines

The compound is instrumental in forming phthalocyanines, which are large, aromatic, macrocyclic compounds. These phthalocyanines and their metal complexes, such as magnesium, copper, zinc, cobalt, and nickel complexes, exhibit interesting spectral properties, making them useful in various scientific applications (Znoiko et al., 2016).

Synthesis of Mixed-Substituted Phthalocyanines

This compound aids in the synthesis of mixed-substituted phthalocyanines, which contain benzotriazole and aryloxy fragments. These compounds are studied for their spectral properties and potential mesomorphism, which is a characteristic of discotic mesogens (Znoiko et al., 2014).

Catalytic Activity

Difunctional and symmetrically substituted cobalt phthalocyanines, derived from this compound, exhibit catalytic activity. This activity is significant in the aerobic oxidation of sodium N,N-carbomoditiolate (Vashurin et al., 2017).

Mechanism of Action

The mechanism of action of 4-Bromo-5-nitro-phthalonitrile in chemical reactions involves nucleophilic substitution . The bromine and nitro group of 4-bromo-5-nitrophthalonitrile are replaced in these reactions .

Future Directions

The future directions in the study and application of 4-Bromo-5-nitro-phthalonitrile could involve the synthesis of new 4,5-substituted zinc phthalocyanines containing 2-cyclohexylphenol fragments . These compounds could have a wide range of applications due to their high thermal and photochemical stability, electronic absorption spectra, luminescence, and semiconductor and magnetic properties .

Properties

IUPAC Name

4-bromo-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrN3O2/c9-7-1-5(3-10)6(4-11)2-8(7)12(13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOBMISAMQBXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351111
Record name 4-Bromo-5-nitro-phthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206268-72-6
Record name 4-Bromo-5-nitro-phthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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